molecular formula C56H80N12O14 B12398400 HIV-1, HIV-2 Protease Substrate

HIV-1, HIV-2 Protease Substrate

Cat. No.: B12398400
M. Wt: 1145.3 g/mol
InChI Key: VWDDSWUEJQYLTP-SOXXPWFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1, HIV-2 protease substrates typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of HIV-1, HIV-2 protease substrates follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: The HIV-1, HIV-2 protease substrate undergoes hydrolysis, a reaction where the peptide bond is cleaved by the HIV protease enzyme . This reaction is crucial for the maturation of the virus.

Common Reagents and Conditions:

    Reagents: Water molecules and catalytic aspartate residues in the active site of the protease.

    Conditions: Physiological conditions, typically at a pH of around 7.4 and body temperature (37°C).

Major Products: The hydrolysis of the this compound results in smaller peptide fragments, which are essential for the formation of mature viral proteins .

Mechanism of Action

The HIV-1, HIV-2 protease substrate is cleaved by the HIV protease enzyme through a general acid-base mechanism involving two catalytic aspartate residues . The process includes:

Comparison with Similar Compounds

Uniqueness: The HIV-1, HIV-2 protease substrate is unique in its specificity for the HIV protease, making it an invaluable tool for studying the enzyme’s activity and developing targeted inhibitors . Unlike inhibitors, which prevent the enzyme’s activity, the substrate allows researchers to observe the protease’s natural function and identify potential points of intervention.

Properties

Molecular Formula

C56H80N12O14

Molecular Weight

1145.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1

InChI Key

VWDDSWUEJQYLTP-SOXXPWFNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

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